

2-Chloroethyl Hexyl Sulfide: Structural Analysis and Characterization

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Compound of Interest

Compound Name:	2-Chloroethyl hexyl sulfide
CAS No.:	41256-15-9
Cat. No.:	B1626261

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Executive Summary

2-Chloroethyl hexyl sulfide (CAS: 41256-15-9), commonly referred to as a "half-mustard," is an asymmetric halogenated organosulfur compound [1]. Due to its structural homology to bis(2-chloroethyl) sulfide (sulfur mustard, HD), it is extensively utilized in defense research, toxicology, and materials science as a vesicant simulant. While it exhibits lower systemic toxicity than HD, it retains the critical chemical reactivity defined by the neighboring group participation (NGP) of the sulfur atom.

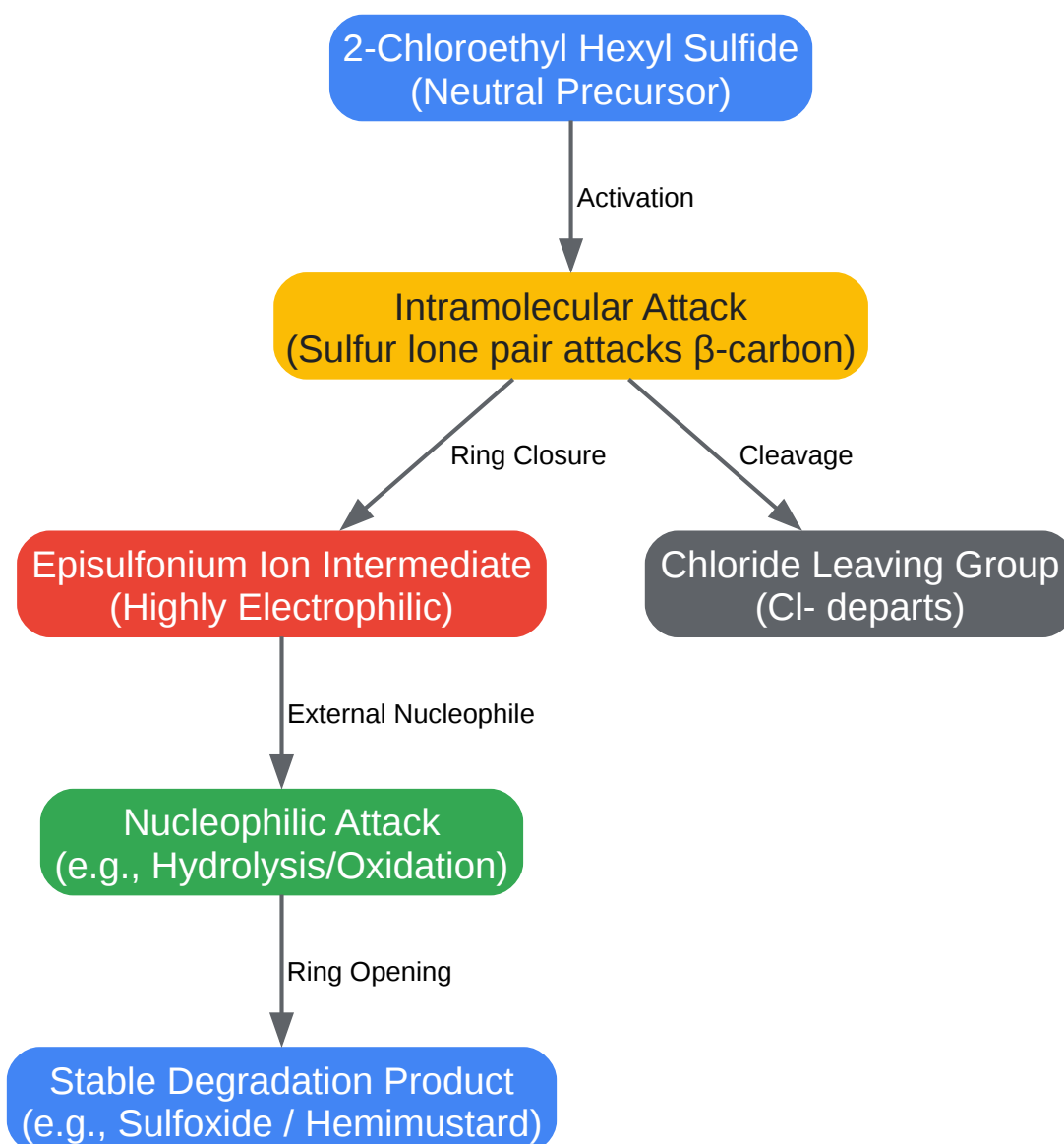
This whitepaper provides an authoritative, in-depth guide to the structural elucidation and analytical characterization of **2-chloroethyl hexyl sulfide**, detailing the mechanistic causality behind its spectral signatures and establishing self-validating protocols for laboratory analysis.

Chemical Context and Reactivity Mechanisms

The defining characteristic of alkyl 2-chloroethyl sulfides is their ability to undergo intramolecular nucleophilic substitution. The lone pair of electrons on the sulfur atom attacks the

-carbon attached to the chlorine atom, displacing the chloride ion to form a highly reactive, three-membered episulfonium ion intermediate.

This electrophilic intermediate is the primary driver of the compound's toxicity (via alkylation of DNA and proteins) and its degradation pathways (via hydrolysis or oxidation). For instance, in decontamination studies, alkyl 2-chloroethyl sulfides react with oxidants like dimethyl sulfoxide (DMSO) to form corresponding sulfoxides, a process fundamentally governed by this transient sulfonium state [2].



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Mechanism of episulfonium ion formation and nucleophilic substitution.

Structural Characterization

Accurate characterization of **2-chloroethyl hexyl sulfide** requires a multi-modal analytical approach. The presence of the highly electronegative chlorine atom and the polarizable sulfur atom creates distinct electronic environments that are readily identifiable via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H and

C NMR spectra of **2-chloroethyl hexyl sulfide** are dictated by the deshielding effects of the heteroatoms.

- Causality in

H NMR: The protons on the carbon directly attached to the chlorine atom (

) experience the strongest inductive electron withdrawal, shifting their resonance downfield to approximately 3.65 ppm. The protons adjacent to the sulfur atom (

) are moderately deshielded due to sulfur's polarizability, resonating between 2.55 and 2.85 ppm.

- Causality in

C NMR: The

-carbon to the chlorine atom typically resonates near 43 ppm, while the thioether carbons resonate in the 32–33 ppm range.

Table 1: Summarized NMR Data (CDCl

, 400 MHz / 100 MHz)

Nucleus	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment / Structural Motif
H	3.65	Triplet (t)	2H	(Deshielded by Cl)
H	2.85	Triplet (t)	2H	(Ethyl side)
H	2.55	Triplet (t)	2H	(Hexyl side)
H	1.60	Multiplet (m)	2H	(to Sulfur, Hexyl)
H	1.25 – 1.40	Multiplet (m)	6H	Aliphatic chain (Hexyl)
H	0.88	Triplet (t)	3H	Terminal
C	43.1	Singlet (s)	1C	
C	33.5	Singlet (s)	1C	
C	32.0	Singlet (s)	1C	(Hexyl side)
C	14.1	Singlet (s)	1C	Terminal

Mass Spectrometry (GC-MS)

Under Electron Ionization (EI) at 70 eV, **2-chloroethyl hexyl sulfide** (Molecular Weight: 180.74 g/mol) exhibits a highly characteristic fragmentation pattern.

- Isotopic Signature: The molecular ion (

) appears as a doublet at m/z 180 and 182 in a precise 3:1 ratio, confirming the presence of a single chlorine atom (reflecting the natural abundance of

and

).

- Fragmentation Causality: Cleavage predominantly occurs at the weak C-S bonds. Loss of the hexyl radical yields the

fragment, while loss of the chloroethyl radical yields the

fragment.

Table 2: Key EI-MS Fragmentation Ions

m/z Ratio	Relative Abundance	Ion Assignment	Mechanistic Origin
180 / 182	Moderate (3:1 ratio)	/	Intact molecular ion (/)
145	Low		Loss of chlorine radical
117	High		-cleavage, loss of chloroethyl group
95 / 97	Moderate		-cleavage, loss of hexyl group
61	Base Peak (100%)		Formation of stable cyclic episulfonium ion

FT-IR Spectroscopy

Infrared spectroscopy validates the functional groups. The aliphatic backbone is confirmed by strong C-H stretching vibrations between 2950 and 2850 cm

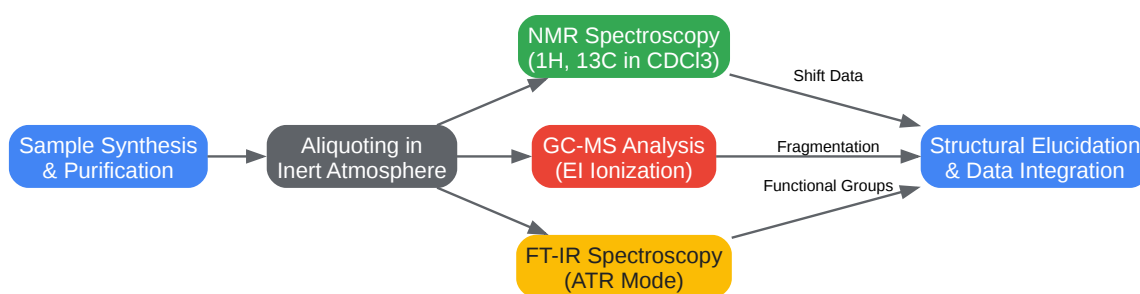
. The thioether linkage (C-S) presents a weak to moderate stretch near 690 cm

, while the carbon-chlorine (C-Cl) bond exhibits a sharp, distinct stretch in the 750–650 cm

region.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to during the characterization of **2-chloroethyl hexyl sulfide**.



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Multi-modal structural characterization workflow for **2-chloroethyl hexyl sulfide**.

Protocol 1: GC-MS Analysis Workflow

This protocol utilizes chromatographic separation coupled with isotopic mass validation to ensure sample purity and identity.

- Sample Preparation: Dilute the purified **2-chloroethyl hexyl sulfide** to a final concentration of 10 µg/mL in anhydrous, GC-grade dichloromethane (DCM).
- Injection: Inject 1.0 µL of the prepared sample into the GC inlet. Operate the inlet at 250°C in splitless mode to maximize sensitivity for trace degradation products.

- Chromatographic Separation: Utilize a standard non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 μm).
 - Oven Program: Hold at 40°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes. Helium carrier gas flow should be maintained at 1.0 mL/min.
- Ionization & Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C. Scan from m/z 40 to 400.
- Data Validation: Extract the chromatogram at m/z 180. Validate the peak identity by confirming the co-elution of m/z 182 at exactly 33% of the abundance of the m/z 180 peak (the 3:1 chlorine isotope rule).

Protocol 2: NMR Sample Preparation and Acquisition

This protocol ensures high-resolution spectral data free from moisture-induced hydrolysis artifacts.

- Sample Preparation: In a dry, inert environment (e.g., nitrogen-purged glovebox), dissolve 15–20 mg of **2-chloroethyl hexyl sulfide** in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference.
- Tube Loading: Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Cap tightly and seal with Parafilm to prevent atmospheric moisture ingress, which could trigger premature episulfonium ion formation and hydrolysis.
- H NMR Acquisition: Acquire data at 400 MHz (or higher). Set the spectral width to 12 ppm. Use a 30° flip angle, 16 to 32 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of all proton environments.
- C NMR Acquisition: Acquire data at 100 MHz utilizing broadband proton decoupling. Set the spectral width to 250 ppm. Accumulate a minimum of 1024 scans with a relaxation delay of 2.0 seconds to achieve an adequate signal-to-noise ratio for the quaternary and terminal carbon signals.

- Processing: Apply a 0.3 Hz exponential line broadening function for

H and 1.0 Hz for

C prior to Fourier transformation. Phase and baseline correct the spectra manually.
Reference all chemical shifts to the TMS internal standard at 0.00 ppm.

References

- Title: Products of Sulfur Mustard Degradation: Synthesis and Characterization of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane, Related Compounds, and Derivatives Source: ResearchGate URL:[[Link](#)]
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